6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride 6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 2097951-61-4
VCID: VC2897956
InChI: InChI=1S/C7H12N2O.ClH/c1-9-5-7(2-6(9)10)3-8-4-7;/h8H,2-5H2,1H3;1H
SMILES: CN1CC2(CC1=O)CNC2.Cl
Molecular Formula: C7H13ClN2O
Molecular Weight: 176.64 g/mol

6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride

CAS No.: 2097951-61-4

Cat. No.: VC2897956

Molecular Formula: C7H13ClN2O

Molecular Weight: 176.64 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride - 2097951-61-4

Specification

CAS No. 2097951-61-4
Molecular Formula C7H13ClN2O
Molecular Weight 176.64 g/mol
IUPAC Name 6-methyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride
Standard InChI InChI=1S/C7H12N2O.ClH/c1-9-5-7(2-6(9)10)3-8-4-7;/h8H,2-5H2,1H3;1H
Standard InChI Key HRENNFLBJMIXPU-UHFFFAOYSA-N
SMILES CN1CC2(CC1=O)CNC2.Cl
Canonical SMILES CN1CC2(CC1=O)CNC2.Cl

Introduction

Chemical Properties and Structure

Chemical Identity and Nomenclature

6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride is characterized by multiple identifiers in chemical databases and literature. The compound has been assigned different CAS registry numbers in different sources, indicating possible variations or confusion in registration:

ParameterValueSource
CAS Registry Number2097951-61-4
CAS Registry Number (alternate)1082040-34-3
IUPAC Name6-methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride
MDL NumberMFCD30494941
Catalog IdentifiersQ63834, E73685, F2167-8367

The discrepancy in CAS registry numbers across different sources suggests that care should be taken when identifying this compound in literature and databases. It is possible that different registration processes or slight variations in structure characterization have led to multiple identifiers for what is essentially the same chemical entity.

Physical and Chemical Properties

The compound exhibits the following physical and chemical properties:

PropertyValueSource
Molecular FormulaC7H13ClN2O
Molecular Weight176.65 g/mol
Physical StateSolid (presumed)-
SMILES NotationCN1CC2(CNC2)CC1=O.Cl
Typical Purity97%
ClassificationSpecialty Materials

The molecular formula indicates the addition of HCl to the parent compound (6-methyl-2,6-diazaspiro[3.4]octan-7-one), which has a formula of C7H12N2O and a molecular weight of 140.18 g/mol . The difference in molecular weight (36.47 g/mol) corresponds to the addition of HCl.

Structural Features

The compound's structure is characterized by:

  • A spirocyclic core containing a 4-membered azetidine ring fused with a 5-membered ring at a shared carbon atom

  • Two nitrogen atoms - one in each ring (hence "diaza")

  • A carbonyl group (C=O) at the 7-position

  • A methyl group attached to the nitrogen at the 6-position

  • The hydrochloride salt formed by protonation of one of the nitrogen atoms

This unique structure provides a three-dimensional scaffold with multiple points for potential functionalization, making it valuable in medicinal chemistry efforts. The spiro center contributes to the compound's rigidity and defined spatial arrangement, which can lead to more selective interactions with biological targets.

Applications and Biological Activities

Pharmaceutical Relevance

The 2,6-diazaspiro[3.4]octane core, which is present in 6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride, has emerged as a privileged structure in drug discovery, with compounds containing this motif demonstrating diverse biological activities . Recent literature indicates that compounds with this structural framework have been developed as:

  • Hepatitis B capsid protein inhibitors

  • Menin-MLL1 interaction inhibitors for cancer treatment

  • MAP and PI3K signaling modulators

  • Selective dopamine D3 receptor antagonists

  • VDAC1 inhibitors for diabetes treatment

The diversity of these biological targets underscores the versatility of the 2,6-diazaspiro[3.4]octane scaffold and suggests that 6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride may serve as a valuable building block in the development of compounds with therapeutic potential.

Research Applications

Research on related compounds suggests that 6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride may have utility in:

  • Fragment-based drug discovery approaches

  • Building block for diversity-oriented synthesis

  • Scaffold for the development of antitubercular compounds

  • Structure-activity relationship studies in medicinal chemistry programs

One particularly promising research direction involves the incorporation of this scaffold into nitrofuran carboxamide derivatives for antitubercular applications. A related study reported compounds derived from the 2,6-diazaspiro[3.4]octane building block with potent activity against Mycobacterium tuberculosis H37Rv, with a minimum inhibitory concentration as low as 0.016 μg/mL .

SupplierLocationProductsSource
AChemBlockNot specifiedCatalog ID: Q63834 (97% purity)
ParchemNot specifiedSpecialty chemical

The parent compound (without the hydrochloride) is available from:

SupplierLocationProductsSource
ShangHai Wisacheam Pharmaceutical Co., Ltd.ChinaChemical products (3835)
Henan Pumei Jihua Pharmaceutical Technology Co., Ltd.ChinaChemical products (13793)
Safety ParameterClassification/StatementSource
Signal WordWarning
Hazard StatementsH302-H315-H319-H335 (Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation)
Precautionary StatementsP261-P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors/spray; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Given the structural similarity, it is reasonable to apply these hazard considerations to 6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride until specific safety data becomes available. Standard laboratory safety practices should be employed when handling this compound.

Personal Protective Equipment

Based on typical handling requirements for similar compounds, the following personal protective equipment is recommended:

  • Chemical-resistant gloves

  • Safety glasses or goggles

  • Laboratory coat

  • Access to eyewash station and safety shower

  • Use in well-ventilated areas or under a fume hood

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